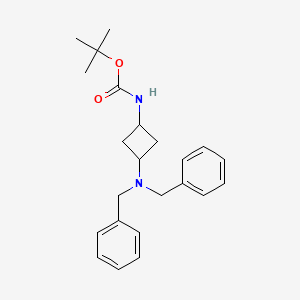

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate

Beschreibung

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate (CAS: 1356087-56-3) is a synthetic carbamate derivative with the molecular formula C₂₃H₃₀N₂O₂ and a molecular weight of 366.50 g/mol . It is primarily utilized as a laboratory chemical and intermediate in the synthesis of specialized organic compounds, including pharmaceuticals and agrochemicals . The compound features a cyclobutane ring substituted at the 3-position with a dibenzylamino group (-N(CH₂C₆H₅)₂) and a tert-butyl carbamate (-OC(=O)NH-) protecting group.

Eigenschaften

CAS-Nummer |

1356087-56-3 |

|---|---|

Molekularformel |

C23H30N2O2 |

Molekulargewicht |

366.5 g/mol |

IUPAC-Name |

tert-butyl N-[3-(dibenzylamino)cyclobutyl]carbamate |

InChI |

InChI=1S/C23H30N2O2/c1-23(2,3)27-22(26)24-20-14-21(15-20)25(16-18-10-6-4-7-11-18)17-19-12-8-5-9-13-19/h4-13,20-21H,14-17H2,1-3H3,(H,24,26) |

InChI-Schlüssel |

LCORYCZNNVHEBO-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)NC1CC(C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(dibenzylamino)cyclobutanone. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production methods for tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the dibenzylamino group, using reagents such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or hydrocarbons .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has several notable applications in scientific research:

- Medicinal Chemistry : It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders due to its interaction with neurotransmitter receptors.

- Biological Studies : Researchers utilize this compound to study biological pathways and mechanisms, especially in pain modulation and neuroprotection.

- Agricultural Chemistry : Its derivatives are explored for potential use in agrochemicals, enhancing crop protection through novel mechanisms of action.

Tert-butyl (3-(dibenzylamino)cyclobutyl)carbamate exhibits significant biological activity, primarily as an NMDA receptor antagonist. This activity is crucial in various therapeutic contexts:

- Pain Management : Preclinical studies indicate that the compound effectively reduces pain responses in models of neuropathic pain, suggesting its potential as an analgesic agent.

- Neuroprotection : Research indicates that it may provide protective effects against neurodegenerative diseases by modulating excitatory neurotransmission without the adverse side effects associated with non-selective NMDA antagonists.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of tert-butyl (3-(dibenzylamino)cyclobutyl)carbamate:

-

Efficacy in Animal Models :

- A study demonstrated that this compound significantly reduced pain scores in rat models subjected to nerve injury, indicating robust analgesic properties.

- Another investigation found improvements in motor function in animal models of Parkinson's disease without causing adverse effects typically seen with broader NMDA antagonists.

-

Pharmacokinetic Profile :

- Research into the pharmacokinetics revealed that the compound has a bioavailability of approximately 34% in rats, a half-life of 0.7 hours, and a clearance rate of 24 mL/min/kg when administered at doses around 4.8 mg/kg.

Data Table: Pharmacokinetic Profiles

| Compound | Species | Bioavailability (%) | Half-Life (hr) | Clearance (mL/min/kg) | Oral Dose (mg/kg) |

|---|---|---|---|---|---|

| tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate | Rat | 34 | 0.7 | 24 | 4.8 |

Wirkmechanismus

The mechanism of action of tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Hazard Profile :

- Acute toxicity (H302: Harmful if swallowed)

- Skin irritation (H315: Causes skin irritation)

- Serious eye irritation (H319: Causes serious eye irritation)

- Respiratory tract irritation (H335: May cause respiratory irritation) .

No carcinogenic components are present at concentrations ≥0.1%, per OSHA guidelines . However, critical physical and chemical properties—such as melting point, boiling point, and solubility—remain uncharacterized . The compound is stable under recommended storage conditions but may decompose to release carbon oxides, nitrogen oxides, and hydrogen bromide during combustion .

The structural and functional attributes of tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate are best contrasted with tert-Butyl (3-oxocyclobutyl)carbamate (PubChem CID: 23374584), a related cyclobutane-derived carbamate . Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Structural Complexity: The dibenzylamino group in tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate introduces steric bulk and lipophilicity due to two aromatic benzyl moieties.

Applications: The original compound’s dibenzylamino group suggests utility in amine-protection strategies or as a precursor for chiral catalysts in asymmetric synthesis. The oxo derivative’s ketone group is more suited for Knoevenagel condensations or reductions to alcohols, common in bioactive molecule synthesis .

Toxicity and Handling: tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate requires stringent personal protective equipment (PPE), including respiratory protection (P95/P1 filters) and skin/eye shields . No hazard data are available for the oxo analogue, though its lower molecular weight and absence of aromatic amines may reduce acute toxicity risks.

Synthetic Flexibility: The dibenzylamino group can undergo hydrogenolysis to yield primary amines, while the oxo group is amenable to Grignard reactions or reductive amination .

Biologische Aktivität

tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a cyclobutyl ring, and a dibenzylamino substituent. Its unique structure contributes to its interaction with biological targets, making it an interesting subject for drug discovery.

The biological activity of tert-butyl (3-(dibenzylamino)cyclobutyl)carbamate is primarily attributed to its ability to interact with specific receptors or enzymes within biological pathways. The dibenzylamino group is thought to facilitate binding to target sites, potentially influencing various physiological processes.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Analogous compounds have shown effectiveness against bacterial and fungal strains.

- Anti-inflammatory Effects : Some derivatives have been studied for their ability to modulate inflammatory pathways.

- Cytotoxicity : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.

Case Studies

-

Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related carbamate compounds against Staphylococcus aureus and Candida albicans. The results indicated that modifications in the side chains significantly affected potency, suggesting a structure-activity relationship (SAR).

Compound Activity Against S. aureus Activity Against C. albicans A MIC = 32 µg/mL MIC = 64 µg/mL B MIC = 16 µg/mL MIC = 32 µg/mL C MIC = 8 µg/mL MIC = 16 µg/mL -

Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of tert-butyl (3-(dibenzylamino)cyclobutyl)carbamate on various cancer cell lines. The compound exhibited IC50 values indicating moderate cytotoxicity.

Cell Line IC50 (µM) HeLa 25 MCF-7 30 A549 20

Research Findings

Recent studies have highlighted the importance of the tert-butyl group in modulating lipophilicity and metabolic stability. For instance, the replacement of this group with other functional moieties was shown to affect both solubility and biological efficacy:

- Lipophilicity : The logD values increased significantly when the tert-butyl group was retained compared to other substituents, enhancing membrane permeability.

- Metabolic Stability : Compounds retaining the tert-butyl group demonstrated better metabolic stability in liver microsome assays compared to their analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.